molecular formula C12H16N2S4 B14502072 (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate CAS No. 64487-57-6

(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate

Cat. No.: B14502072
CAS No.: 64487-57-6
M. Wt: 316.5 g/mol
InChI Key: SPZDBFZHUCNYLS-UHFFFAOYSA-N
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Description

(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes two aminocyclopentene rings connected by a carbothioyl and carbodithioate linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate typically involves the reaction of 2-aminocyclopentene with thiocarbonyl and dithiocarbonyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metal catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification, and final synthesis. The process is optimized for large-scale production, ensuring high purity and yield. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate temperatures and may require the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products have diverse applications in various fields of research .

Scientific Research Applications

Chemistry

In chemistry, (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, coatings, and adhesives .

Mechanism of Action

The mechanism of action of (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminocyclopentene-1-carbothioyl sulfide
  • 2-Aminocyclopentene-1-carbodithioate
  • Cyclopentene-1-carbothioyl sulfide

Uniqueness

Compared to similar compounds, (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate exhibits unique properties due to the presence of both carbothioyl and carbodithioate groups.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of this compound may lead to new discoveries and advancements in various fields.

Properties

CAS No.

64487-57-6

Molecular Formula

C12H16N2S4

Molecular Weight

316.5 g/mol

IUPAC Name

(2-aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate

InChI

InChI=1S/C12H16N2S4/c13-9-5-1-3-7(9)11(15)17-18-12(16)8-4-2-6-10(8)14/h1-6,13-14H2

InChI Key

SPZDBFZHUCNYLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)N)C(=S)SSC(=S)C2=C(CCC2)N

Origin of Product

United States

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